molecular formula C16H9Cl2NO B11479925 (4E)-4-[(2,6-dichlorophenyl)imino]naphthalen-1(4H)-one

(4E)-4-[(2,6-dichlorophenyl)imino]naphthalen-1(4H)-one

Cat. No.: B11479925
M. Wt: 302.2 g/mol
InChI Key: XHEVEYKBOHVBRC-UHFFFAOYSA-N
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Description

(4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE is a chemical compound characterized by its unique structure, which includes a naphthalene backbone substituted with a 2,6-dichlorophenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE typically involves the condensation of 2,6-dichloroaniline with 1,4-naphthoquinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process would likely include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In organic chemistry, (4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE is used as an intermediate in the synthesis of more complex aromatic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, (4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

The compound is also used in the materials science industry for the development of novel polymers and advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the dichlorophenyl group provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction mechanism enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-DICHLOROPHENYL)AMINO]BENZOIC ACID: A non-steroidal anti-inflammatory drug with similar structural features.

    3-[(2,6-DICHLOROPHENYL)IMINO]METHYL-1,2-BENZENEDIOL: Another compound with an imino group and dichlorophenyl substitution.

Uniqueness

(4E)-4-[(2,6-DICHLOROPHENYL)IMINO]-1,4-DIHYDRONAPHTHALEN-1-ONE is unique due to its naphthalene backbone, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various scientific fields.

Properties

Molecular Formula

C16H9Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)iminonaphthalen-1-one

InChI

InChI=1S/C16H9Cl2NO/c17-12-6-3-7-13(18)16(12)19-14-8-9-15(20)11-5-2-1-4-10(11)14/h1-9H

InChI Key

XHEVEYKBOHVBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=O)C=CC(=NC3=C(C=CC=C3Cl)Cl)C2=C1

Origin of Product

United States

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